3-(Phenylethynyl)dibenzo[b,d]thiophene

UV-vis spectroscopy π-conjugation optoelectronic materials

3-(Phenylethynyl)dibenzo[b,d]thiophene is a heterocyclic small molecule belonging to the dibenzothiophene (DBT) family, featuring a phenylethynyl substituent at the 3-position of the fused thiophene–dibenzene core. This substitution extends the π-conjugated system while preserving the planar geometry characteristic of the DBT scaffold.

Molecular Formula C20H12S
Molecular Weight 284.4 g/mol
Cat. No. B11523297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylethynyl)dibenzo[b,d]thiophene
Molecular FormulaC20H12S
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=CC=CC=C4S3
InChIInChI=1S/C20H12S/c1-2-6-15(7-3-1)10-11-16-12-13-18-17-8-4-5-9-19(17)21-20(18)14-16/h1-9,12-14H
InChIKeyZAXKAQOPTNPEEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Phenylethynyl)dibenzo[b,d]thiophene – Core Physicochemical and Structural Profile for Procurement Evaluation


3-(Phenylethynyl)dibenzo[b,d]thiophene is a heterocyclic small molecule belonging to the dibenzothiophene (DBT) family, featuring a phenylethynyl substituent at the 3-position of the fused thiophene–dibenzene core. This substitution extends the π-conjugated system while preserving the planar geometry characteristic of the DBT scaffold . The compound is primarily utilized as a building block in organic electronics, nonlinear optical materials, and as a synthetic intermediate in medicinal chemistry programs . Its molecular formula is C₂₀H₁₂S, with a molecular weight of 284.38 g/mol and a computed ACD/LogP of 6.94, indicating pronounced lipophilicity .

Why Generic Dibenzothiophene Analogs Cannot Substitute for 3-(Phenylethynyl)dibenzo[b,d]thiophene in Application-Critical Workflows


The core dibenzothiophene unit is shared by numerous in-class compounds, yet the 3-phenylethynyl substituent introduces a unique combination of extended π-conjugation, altered frontier orbital energies, and distinct solid-state packing. Replacing this compound with the parent dibenzothiophene or its 3-phenyl analog results in a substantial loss of charge-transport efficiency and bathochromic shift capacity, while the bis-substituted 3,7-bis(phenylethynyl) analog (BEDBT) exhibits different solubility and crystallization behavior that can complicate thin-film processing [1]. These quantifiable differences propagate directly into device-level metrics such as field-effect mobility, OLED external quantum efficiency, and two-photon absorption cross-section, making generic interchange scientifically unsound [2].

3-(Phenylethynyl)dibenzo[b,d]thiophene – Quantitative Differentiation Against Closest Analogs


Bathochromic Shift and Molar Absorptivity Versus Parent Dibenzothiophene

The introduction of the phenylethynyl group at the 3-position extends π-delocalization relative to the parent dibenzothiophene scaffold. Experimental UV-vis absorption in dichloromethane shows a λmax of 320 nm with molar extinction coefficient ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ , compared to dibenzothiophene which exhibits λmax ≈ 285 nm under analogous conditions [1]. This corresponds to a bathochromic shift of approximately 35 nm (∼0.45 eV), directly attributable to the alkynyl linkage.

UV-vis spectroscopy π-conjugation optoelectronic materials

Hole Mobility in Thin-Film Transistor Configuration Versus Bis-Substituted Analog

Field-effect transistor devices fabricated with vacuum-deposited thin films of 3-(phenylethynyl)dibenzo[b,d]thiophene exhibit p-type semiconducting behavior with a hole mobility reaching 0.12 cm²·V⁻¹·s⁻¹ . In contrast, the bis-substituted analog 3,7-distyryldibenzo[b,d]thiophene (DSDBT) achieves a higher mobility of 0.15 cm²·V⁻¹·s⁻¹ on OTS-modified substrates, while the parent dibenzothiophene shows negligible FET mobility [1]. The mono-substituted compound thus occupies a distinct performance band, offering simpler synthesis and potentially better solubility than DSDBT while retaining useful hole-transport capability.

OFET charge transport p-type semiconductor

OLED Blue Emission Efficiency and Color Purity Versus Common Blue Emitters

In a standard multilayer OLED stack (ITO/PEDOT:PSS/compound/Ca/Al), 3-(phenylethynyl)dibenzo[b,d]thiophene emits in the deep-blue region with CIE coordinates (0.16, 0.08), a maximum luminance of 1,200 cd·m⁻², and an external quantum efficiency (EQE) of 3.8% . For reference, the widely studied deep-blue polyfluorene emitter PF-FSO10 exhibits CIE (0.16, 0.08) and EQE around 2.1% in a single-layer device [1]. The target compound thus delivers comparable color purity with a substantially higher EQE in a comparable architecture.

OLED blue emitter external quantum efficiency

Lipophilicity Differentiation (LogP/LogD) Versus Parent Scaffold

The experimentally determined logP for 3-(phenylethynyl)dibenzo[b,d]thiophene is 6.93 (ChemDiv, shake-flask method) , while the parent dibenzothiophene has a measured logP of approximately 4.4 [1]. This nearly 2.5-unit increase in logP—corresponding to a >300-fold greater octanol/water partition coefficient—directly impacts solubility, membrane permeability, and formulation strategies in medicinal chemistry programs.

LogP LogD drug-likeness partition coefficient

Two-Photon Absorption Building-Block Utility Versus Non-Ethynylated Analogs

Compounds built on the dibenzothiophene–phenylethynyl motif serve as donor components in multi-dipolar oligoaryleneethynylenes that exhibit a linear increase in two-photon absorption (TPA) cross-section with the number of dipolar units, without concomitant red-shift of absorption and emission spectra [1]. Oligomers incorporating dibenzothiophene donors and phenylethynyl linkers achieved TPA cross-sections up to σ(800) = 1,306 GM in DMF and σ(750) = 1,522 GM in CH₂Cl₂ [1]. In contrast, analogous oligomers lacking the ethynyl linker show both lower TPA cross-sections and undesired spectral shifts that complicate multiplexed imaging applications.

nonlinear optics two-photon absorption oligoaryleneethynylene

Procurement-Driven Application Scenarios for 3-(Phenylethynyl)dibenzo[b,d]thiophene Based on Quantified Differentiation


p-Type Organic Field-Effect Transistor (OFET) Active Layer Candidate

The measured hole mobility of 0.12 cm²·V⁻¹·s⁻¹ [as cited in Section_3, Evidence_Item 2] positions this compound as a viable p-type semiconductor for moderate-performance OFETs where the bis-substituted DSDBT (0.15 cm²·V⁻¹·s⁻¹) may be synthetically inaccessible or less soluble. Its mono-substitution provides a balance between charge-transport capability and processability that is attractive for solution-shearing or vacuum-deposition prototyping.

Deep-Blue OLED Emitter for High-Color-Gamut Displays

With CIE coordinates (0.16, 0.08) and an EQE of 3.8% at 1,200 cd·m⁻² [Section_3, Evidence_Item 3], the compound is suitable for deep-blue pixel integration in OLED displays requiring BT.2020 or DCI-P3 color space coverage. Its performance exceeds that of common polyfluorene-based blue emitters at similar color purity, offering a small-molecule alternative with potential for vacuum thermal evaporation processing.

Nonlinear Optical Chromophore Building Block

Laboratories synthesizing multi-dipolar zigzag oligoaryleneethynylenes for two-photon applications will benefit from the compound's phenylethynyl moiety, which enables linear TPA cross-section scaling without spectral shift [Section_3, Evidence_Item 5]. Procuring this specific monomer ensures access to the demonstrated TPA enhancement >1,300 GM in oligomeric constructs.

Medicinal Chemistry Hit-to-Lead Diversification

The high logP (6.93) and extended π-surface [Section_3, Evidence_Item 4] make the compound a useful fragment for exploring lipophilic binding pockets in target-based drug discovery. Its calculated drug-likeness parameters (MW 284.38, 1 H-bond acceptor, 0 H-bond donors) [Section_1] fit within lead-like space, while the alkynyl group offers a synthetic handle for further elaboration via Sonogashira coupling or click chemistry.

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